molecular formula C8H7N3S B13450182 2-(Thiophen-3-YL)pyrimidin-4-amine

2-(Thiophen-3-YL)pyrimidin-4-amine

Cat. No.: B13450182
M. Wt: 177.23 g/mol
InChI Key: JILMKTAFJIQFOJ-UHFFFAOYSA-N
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Description

2-(Thiophen-3-YL)pyrimidin-4-amine is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-YL)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-aminothiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization with a primary amine . Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-YL)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted thiophene and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the modulation of cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-3-YL)pyrimidin-4-amine is unique due to its specific combination of thiophene and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-thiophen-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILMKTAFJIQFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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